A-acetyl-4-chloro-

Description

For example, compounds such as 4-chloroacetophenone (a benzene ring with an acetyl group and para-chloro substituent) or dichloroacetyl chloride (an aliphatic acyl chloride with two chlorine atoms) may fall under this category . Notably, the structure could vary depending on the parent molecule (e.g., aryl vs. alkyl backbones). Key derivatives include:

- 2-Amino-4'-chloroacetophenone Hydrochloride (CAS 5467-71-0): A chloroacetophenone derivative with an amino group and hydrochloride salt .

- 4-METHOXYPHENYLACETYL CHLORIDE (CAS 4693-91-8): A methoxy-substituted aryl acetyl chloride .

- Ethyl 4-chloroacetoacetate (CAS 638-07-3): An aliphatic ester with a chloro and ketone functional group .

These compounds are typically used as intermediates in organic synthesis, pharmaceuticals, or agrochemicals due to their reactivity as acylating agents or electrophiles.

Properties

Molecular Formula |

C16H19ClO3 |

|---|---|

Molecular Weight |

294.77 g/mol |

IUPAC Name |

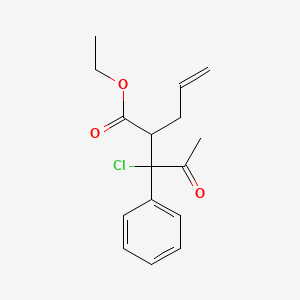

ethyl 2-(1-chloro-2-oxo-1-phenylpropyl)pent-4-enoate |

InChI |

InChI=1S/C16H19ClO3/c1-4-9-14(15(19)20-5-2)16(17,12(3)18)13-10-7-6-8-11-13/h4,6-8,10-11,14H,1,5,9H2,2-3H3 |

InChI Key |

XCJPLCVKTUGBSD-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CC=C)C(C1=CC=CC=C1)(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

A-acetyl-4-chloro- can be synthesized through the chlorination of acetyl chloride. The reaction typically involves the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is exothermic and requires careful control of temperature and pressure to ensure safety and yield .

Industrial Production Methods

In industrial settings, A-acetyl-4-chloro- is produced by the chlorination of acetyl chloride in large reactors. The process involves the continuous feeding of acetyl chloride and chlorine gas into the reactor, with the reaction mixture being cooled to maintain the desired temperature. The product is then purified through distillation to remove any unreacted starting materials and by-products .

Chemical Reactions Analysis

Types of Reactions

A-acetyl-4-chloro- undergoes various types of chemical reactions, including:

Nucleophilic substitution: It reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

Hydrolysis: It reacts with water to form chloroacetic acid and hydrochloric acid.

Reduction: It can be reduced to form chloroethanol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include primary amines and alcohols, with the reaction typically carried out in an inert solvent such as dichloromethane at room temperature.

Hydrolysis: The reaction with water is usually carried out at room temperature, but can be accelerated by heating.

Reduction: Reducing agents like lithium aluminum hydride are used in anhydrous conditions to prevent side reactions.

Major Products Formed

Nucleophilic substitution: Amides and esters are the major products formed.

Hydrolysis: Chloroacetic acid and hydrochloric acid are the major products.

Reduction: Chloroethanol is the major product formed.

Scientific Research Applications

A-acetyl-4-chloro- has several scientific research applications, including:

Organic synthesis: It is used as a building block for the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biological research: It is used in the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.

Industrial applications: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of A-acetyl-4-chloro- involves its reactivity as an acylating agent. It reacts with nucleophiles, such as amines and alcohols, to form covalent bonds. This reactivity is due to the presence of the highly electrophilic carbonyl carbon, which is susceptible to nucleophilic attack . The molecular targets and pathways involved depend on the specific nucleophile and the resulting product formed.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the structural, physical, and functional properties of “A-acetyl-4-chloro-” derivatives with structurally related compounds.

Table 1: Key Properties of Selected Compounds

Structural and Functional Comparisons

2-Amino-4'-chloroacetophenone Hydrochloride Features a para-chloro-substituted acetophenone backbone with an amino group and hydrochloride salt. High melting point (262°C) due to ionic interactions in the crystalline lattice . Used in pharmaceutical synthesis (e.g., antihistamines or kinase inhibitors).

Ethyl 4-chloroacetoacetate

- An aliphatic ester with a ketone and chloro group.

- Lower molar mass (164.59 g/mol) and higher volatility (boiling point 301.6°C) compared to aromatic derivatives .

- Functions as a versatile intermediate in Claisen condensations or β-ketoester reactions.

4-METHOXYPHENYLACETYL CHLORIDE

- Combines a para-methoxy group with an acetyl chloride moiety.

- The electron-donating methoxy group enhances stability but reduces electrophilicity compared to unsubstituted aryl acetyl chlorides .

- Applications include synthesizing methoxy-containing polymers or drug candidates.

Dichloroacetyl chloride

Q & A

Q. What are the standard protocols for synthesizing A-acetyl-4-chloro- derivatives, and how can reproducibility be ensured?

- Methodological Answer : Synthesis typically involves acetylation of 4-chloro-substituted precursors under controlled conditions (e.g., acetic anhydride in acidic media). Key steps include:

- Reagent Purity : Use high-purity reagents to avoid side reactions.

- Temperature Control : Maintain precise reaction temperatures (e.g., 60–80°C) to optimize yield.

- Purification : Employ column chromatography or recrystallization, validated via melting point analysis and HPLC .

- Reproducibility : Document all parameters (solvent ratios, catalyst loadings) and cross-validate results using independent trials. Reference protocols from primary literature and databases like NIST for property verification .

Q. Which spectroscopic techniques are most reliable for characterizing A-acetyl-4-chloro- compounds?

- Methodological Answer : Use a multi-technique approach:

- NMR : ¹H/¹³C NMR to confirm acetyl and chloro substituents. Compare chemical shifts with literature data (e.g., NIST Chemistry WebBook) .

- IR Spectroscopy : Identify carbonyl (C=O) stretches (~1700 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹).

- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation.

- Cross-Validation : Align spectral data with computational predictions (e.g., DFT-calculated IR/NMR spectra) to resolve ambiguities .

Advanced Research Questions

Q. How can density-functional theory (DFT) optimize the design of A-acetyl-4-chloro- derivatives for targeted electronic properties?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP) incorporating exact exchange terms to improve accuracy for thermochemical properties and electron distribution .

- Basis Sets : Apply polarized basis sets (e.g., 6-311++G**) for chloro and acetyl groups.

- Validation : Compare computed properties (e.g., HOMO-LUMO gaps, dipole moments) with experimental data. Adjust functionals if discrepancies exceed 2–3 kcal/mol in energy calculations .

Q. What strategies resolve contradictions in reported reaction yields or spectral data for A-acetyl-4-chloro- derivatives?

- Methodological Answer :

- Data Audit : Re-examine experimental conditions (e.g., solvent polarity, reaction time) across studies. Use statistical tools (t-tests, ANOVA) to assess significance of variations .

- Controlled Replication : Reproduce conflicting experiments under identical conditions.

- Computational Modeling : Perform DFT calculations to identify potential isomerization or solvent effects that may explain discrepancies .

Q. How can researchers design experiments to investigate the kinetic stability of A-acetyl-4-chloro- derivatives under varying pH conditions?

- Methodological Answer :

- Experimental Design :

- Variable Control : Fix temperature and ionic strength while varying pH (2–12).

- Sampling Intervals : Collect aliquots at timed intervals for HPLC analysis.

- Data Analysis : Plot degradation rates vs. pH to identify stability thresholds. Use Arrhenius equations to model temperature dependence if applicable.

- Validation : Compare results with computational predictions of hydrolysis pathways using solvation models in DFT .

Methodological Frameworks

Q. What literature search strategies ensure comprehensive coverage of A-acetyl-4-chloro- research?

- Methodological Answer :

- Database Selection : Use SciFinder, Reaxys, and PubMed with keywords (e.g., "A-acetyl-4-chloro- synthesis," "DFT chloroacetylation").

- Citation Tracking : Leverage Google Scholar’s "Cited by" feature to identify seminal papers and recent advancements .

- Exclusion Criteria : Filter non-peer-reviewed sources and non-English studies unless translated and validated .

Q. How should researchers structure a manuscript reporting novel A-acetyl-4-chloro- derivatives to meet journal standards?

- Methodological Answer : Follow IMRAD structure with emphasis on:

- Abstract : Clearly state the scientific problem (e.g., "optimizing electronic properties of chloroacetylated compounds") and methodologies (e.g., synthesis, DFT) .

- Methods : Detail synthetic protocols, including equipment models and purity grades. Reference established procedures for reproducibility .

- Results/Discussion : Use tables to compare experimental vs. computational data. Address limitations (e.g., solvent effects on reaction yields) .

Data Analysis and Reporting

Q. What statistical methods are appropriate for analyzing variability in A-acetyl-4-chloro- synthetic yields?

- Methodological Answer :

- Descriptive Statistics : Calculate mean ± standard deviation for triplicate experiments.

- Hypothesis Testing : Apply t-tests to compare yields under different conditions (e.g., catalysts).

- Error Analysis : Quantify instrument uncertainty (e.g., ±0.5% for HPLC) and propagate errors in final calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.